2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Description
This compound is a type of succinate dehydrogenase inhibitor (SDHI) that has been used in the synthesis of fungicidally active compounds . It carries a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .
Synthesis Analysis
The synthesis of this compound involves unique routes that rely on the van Leusen pyrrole synthesis and the halogen dance reaction . A mixture of 4-(difluoromethyl)-1-methylpyrrole-3-carbonyl fluoride, 4′-chlorobiphenyl-2-amine, and 1,4-diazabicyclo2octane (DABCO) in acetonitrile was heated to 110 °C for 3 hours .Molecular Structure Analysis
The molecular formula of this compound is C8H9F2IN2O2 . It contains a pyrazole ring with a difluoromethyl group at the 3-position and a methyl group at the 1-position .Chemical Reactions Analysis
The difluoromethylation process of this compound is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This process has benefited from the invention of multiple difluoromethylation reagents .Future Directions
The field of difluoromethylation, which includes compounds like this one, has seen significant advances in recent years . The development of new difluoromethylation reagents and methods has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on further optimizing these methods and exploring new applications for these compounds.
properties
IUPAC Name |
2-[3-(difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-8(2,7(14)15)13-3-4(11)5(12-13)6(9)10/h3,6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNICKEGLYDZCCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid |
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